Lithium(1+) ion 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate
Description
Lithium(1+) ion 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic lithium salt characterized by a 1,3,4-oxadiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a carboxylate (-COO⁻) group at position 2. The lithium counterion enhances solubility in polar solvents, making it suitable for applications in pharmaceuticals, agrochemicals, or energy storage materials.
Properties
IUPAC Name |
lithium;5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2O3.Li/c5-4(6,7)3-9-8-1(12-3)2(10)11;/h(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELTYAVCYKRLHV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1(=NN=C(O1)C(F)(F)F)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F3LiN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989659-48-4 | |
| Record name | lithium(1+) ion 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Lithium(1+) ion 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
Chemical Formula: CFLiNO
Molecular Weight: 188.0 g/mol
CAS Number: 1989659-48-4
The compound features a trifluoromethyl group , enhancing its lipophilicity and metabolic stability. The oxadiazole ring contributes to its unique reactivity and biological properties, making it a valuable candidate for various pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid with a lithium base (e.g., lithium hydroxide or lithium carbonate) in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is conducted under inert conditions to prevent moisture interference.
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole core demonstrate significant antimicrobial properties. For instance:
- Antibacterial Effects: Compounds with similar structures have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, derivatives with oxadiazole rings have been reported to inhibit bacterial growth significantly.
Antitumor Activity
Studies have demonstrated that oxadiazole derivatives can exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation:
- Mechanism of Action: The compound may interact with topoisomerase I, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to cytotoxic effects in tumor cells.
Case Studies
-
Antibacterial Screening
- A study evaluated the antibacterial activity of various oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Gram-positive strains while showing limited activity against Gram-negative strains .
-
Anticancer Research
- A library of oxadiazole derivatives was synthesized and tested for antiproliferative activity using the MTT assay. Compounds were found to inhibit the growth of human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The most active compounds showed IC50 values significantly lower than standard chemotherapeutics .
Comparative Analysis
The unique structural features of this compound distinguish it from related compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Lithium(1+) ion 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate | Thiadiazole | Different heterocyclic structure |
| This compound | Oxadiazole | Enhanced lipophilicity and metabolic stability |
Scientific Research Applications
Medicinal Chemistry
Lithium(1+) ion 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate has shown promise in the development of new pharmaceuticals. Its structural characteristics contribute to potential antimicrobial and anticancer activities. Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities due to their ability to interact with various biological targets.
Case Study: Anticancer Activity
A study investigated the anticancer properties of related oxadiazole derivatives, revealing that modifications to the oxadiazole ring could enhance cytotoxicity against cancer cell lines. The introduction of the trifluoromethyl group in this compound may similarly improve its efficacy against specific cancer types.
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of next-generation batteries. Lithium salts are crucial in battery technology due to their high electrochemical potential.
Case Study: Battery Development
Research has demonstrated that lithium salts with functionalized groups can enhance the performance of lithium-ion batteries. The incorporation of this compound into battery electrolytes could potentially improve ionic conductivity and overall battery efficiency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
a) 5-(4-Fluorophenyl)-1,3,4-Oxadiazole-2-Carboxylate Derivatives
- Structural Difference : The trifluoromethyl group in the target compound is replaced with a 4-fluorophenyl ring.
- Impact : The -CF₃ group is a strong electron-withdrawing substituent, increasing the electrophilicity of the oxadiazole ring compared to the electron-deficient but less polar 4-fluorophenyl group. This difference may influence reactivity in coupling reactions or coordination chemistry .
b) 5-(2,6-Difluorophenyl)-1,3,4-Oxadiazole-2-Carboxylate
- Structural Difference : Two fluorine atoms are introduced at ortho positions on the phenyl ring.
- Impact : Steric hindrance from the 2,6-difluoro substitution may reduce solubility and alter crystal packing compared to the planar trifluoromethyl group. Such derivatives are often explored for enhanced thermal stability in materials science .
Heterocycle Modifications: Oxadiazole vs. Thiazole
Lithium(1+) Ion 5-(Trifluoromethyl)-1,3-Thiazole-2-Carboxylate
- Structural Difference : The oxygen atom in the oxadiazole ring is replaced with sulfur, forming a 1,3-thiazole core.
- Impact: Thiazole derivatives exhibit lower aromaticity due to sulfur’s larger atomic size and reduced electronegativity. Commercial availability of the thiazole analog is higher, as indicated by its listing across 12 global suppliers .
Data Table: Key Structural and Commercial Attributes
Implications of Structural Differences
- Electrochemical Stability : The trifluoromethyl-oxadiazole derivative likely exhibits higher oxidative stability than its thiazole counterpart due to stronger electron withdrawal, favoring use in lithium-ion battery electrolytes.
- Solubility : Lithium salts of oxadiazoles generally demonstrate better solubility in aprotic solvents (e.g., DMF, DMSO) compared to thiazoles, which may aggregate due to sulfur’s polarizability.
- Biological Activity : Fluorinated oxadiazoles are common in drug discovery; the -CF₃ group’s metabolic stability could make it superior to phenyl-substituted analogs in pharmacokinetics .
Notes on Commercial Availability
- The trifluoromethyl-oxadiazole compound appears less widely available than its thiazole analog, which is supplied by multiple global vendors (e.g., Hach Co., SINOR Chemical) .
- Shanghai Hensen Chem lists a 2,6-difluorophenyl-oxadiazole variant at a premium price (CN¥3,584/g), suggesting specialized demand in research or niche industrial applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Lithium(1+) ion 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate, and what key reaction parameters influence yield?
- Methodological Answer: Synthesis typically involves cyclization of hydrazide precursors using coupling agents like 1,1'-carbonyldiimidazole (CDI) under anhydrous conditions. Key steps include dissolving precursors in dry THF with triethylamine, refluxing for extended periods (e.g., 28 hours), and acidifying to pH 2–3 for precipitation. Column chromatography (n-hexane/EtOAc) is critical for purification. Yield optimization depends on CDI stoichiometry (e.g., 6 equivalents) and temperature control (ice bath vs. reflux) to stabilize intermediates .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this lithium oxadiazole complex?
- Methodological Answer: Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) confirms the oxadiazole ring structure and trifluoromethyl substitution. ¹⁹F NMR is essential for verifying -CF₃ integrity, while high-resolution mass spectrometry (HRMS) in ESI+ mode validates molecular ion peaks. X-ray crystallography provides definitive evidence of lithium coordination geometry, with Li-O bond distances (~1.96 Å) critical for confirming ionic interactions .
Q. What are the documented stability profiles of this compound under varying thermal and pH conditions?
- Methodological Answer: Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C under inert atmospheres. Aqueous stability studies indicate rapid hydrolysis at pH <3 (90% degradation in 24 hours). For storage, lyophilized powders in argon-filled vials at -20°C maintain >95% purity over 12 months. Monitor stability via HPLC with charged aerosol detection (CAD) .
Q. What validated protocols exist for assessing the purity of this lithium salt in research settings?
- Methodological Answer: Use HPLC-CAD with a HILIC column (mobile phase: 90% ACN/10% 20 mM ammonium formate) to achieve baseline separation. Common impurities (e.g., de-trifluoromethyl byproducts) elute at RRT 0.92 vs. 1.0 for the target compound. Purity ≥98% is confirmed by integrating CAD signals between 6.5–7.2 minutes .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for targeted biological activity?
- Methodological Answer: Density functional theory (DFT) studies predict electron distribution in the oxadiazole ring and Li⁺ coordination effects. Docking simulations against bacterial topoisomerases reveal hydrophobic interactions between the -CF₃ group and enzyme pockets. Comparative analysis with 5-chloro analogs shows enhanced membrane permeability due to -CF₃ electronegativity, validated via logP measurements (2.1 vs. 1.7 for -Cl derivatives) .
Q. What strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer: Systematically test solubility in solvents of varying polarity (DMSO vs. THF) using UV-Vis spectroscopy. Conflicting data may arise from hydrate formation; Karl Fischer titration quantifies water content. Parallel experiments under controlled humidity (glovebox vs. ambient) isolate moisture effects. For ionic strength impacts, vary ammonium formate concentrations in solubility assays .
Q. How does the electron-withdrawing -CF₃ group influence reactivity in nucleophilic substitutions compared to other substituents?
- Methodological Answer: The -CF₃ group increases electrophilicity at the carbonyl carbon (Hammett σp = 0.54 vs. 0.23 for -Cl), accelerating aminolysis. Kinetic studies via in situ IR show second-order rate constants of 0.12 M⁻¹s⁻¹ with primary amines in acetonitrile (25°C), contrasting with 0.07 M⁻¹s⁻¹ for 5-chloro derivatives. This reactivity aligns with DFT-calculated LUMO energy reductions (-1.8 eV vs. -1.5 eV) .
Q. What mechanistic insights explain the compound's unexpected catalytic activity in cross-coupling reactions?
- Methodological Answer: The lithium ion stabilizes boronate intermediates in Suzuki-Miyaura reactions via Li-O coordination (1.96 Å bond distance, confirmed by EXAFS). This enhances electron transfer to palladium catalysts, yielding 3× higher aryl-aryl coupling efficiency vs. sodium/potassium analogs. In situ NMR tracks intermediate formation, while kinetic isotope effects (KIE = 1.2) suggest rate-limiting transmetallation .
Data Contradiction Analysis
- Example Conflict : Discrepancies in reported solubility in polar solvents.
- Resolution: Replicate experiments under strict anhydrous conditions (Schlenk line) and compare with ambient setups. Use TGA-DSC to identify hydrate forms and adjust solubility models for lattice energy contributions. Cross-validate with computational COSMO-RS simulations to predict solvent interactions .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
